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This guide provides an objective comparison of Fostamatinib's performance against other
therapeutic alternatives for chronic immune thrombocytopenia (ITP), supported by experimental
data from pivotal clinical trials.

Fostamatinib, an oral spleen tyrosine kinase (Syk) inhibitor, presents a targeted approach to
treating chronic ITP by addressing the underlying mechanism of antibody-mediated platelet
destruction.[1][2] This document summarizes the quantitative efficacy data, details the
experimental protocols of key studies, and visualizes the therapeutic landscape to aid in the
evaluation of this treatment modality.

Quantitative Efficacy Data

The efficacy of Fostamatinib has been demonstrated in several clinical trials, primarily the FIT
(Fostamatinib in ITP) Phase 3 program, which consisted of two identical, randomized,
placebo-controlled trials (FIT-1 and FIT-2) and an open-label extension (OLE) study.[3][4]

Table 1: Efficacy of Fostamatinib in Phase 3 Clinical Trials (FIT-1 and FIT-2 Pooled Data)
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Fostamatinib

Endpoint Placebo (n=49) P-value Citation
(n=101)
Stable Platelet
18% (18/101) 2% (1/49) 0.0003 [4][5]
Response*
Overall Platelet
43% (43/101) 14% (7/49) 0.0006 [4][6]
Responset
Median Time to
15 days N/A N/A [4]

Response

*Defined as platelet count =50,000/uL at 4 of the 6 biweekly visits between weeks 14 and 24.[4]
tDefined as at least one platelet count =50,000/pL within the first 12 weeks of treatment.[4]

Table 2: Long-Term Efficacy of Fostamatinib from Open-Label Extension (OLE) Study

Endpoint Value (N=146) Citation
Overall Response 44% (64/146) [3]
Stable Response 18% (27/146)
Median Duration of Stable

>28 months
Response
Median Platelet Count in

89,000/pL [3]
Stable Responders
Median Platelet Count in

63,000/pL [3]
Overall Responders
Overall Response in Patients

34% (24/71) [3]

who had failed TPO agents

Comparison with Alternative Therapies

The treatment landscape for chronic ITP includes several options, primarily corticosteroids,
thrombopoietin receptor agonists (TPO-RAS), and rituximab.[7][8]
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Table 3: Comparative Efficacy of Fostamatinib and Other ITP Therapies

Mechanism of

Therapy . Reported Efficacy Citations
Action
] Stable Response:
o Spleen Tyrosine
Fostamatinib ) o 18%; Overall [4115]
Kinase (Syk) Inhibitor
Response: 43%
_ _ Initial Response: 70-
Corticosteroids (e.g., Broad ]
] ) ) 80% (High relapse [7]
Prednisone) immunosuppression
rates)
TPO-RAs (e.g., )
Stimulate platelet Overall Response: 60-
Eltrombopag, . [7119]
) ) production 90%
Romiplostim)
A network meta-
analysis suggested
] Fostamatinib was
Anti-CD20 monoclonal ) )
o ) associated with
Rituximab antibody (depletes B [10]

cells)

improved overall
platelet response
compared to

rituximab.

A real-world retrospective analysis comparing Fostamatinib to TPO-RAs (eltrombopag,

romiplostim, and avatrombopag) found no significant differences at six months in the proportion

of patients achieving platelet counts =30 x 103/uL or =50 x 103/pL.[11]

Experimental Protocols

The pivotal efficacy data for Fostamatinib is derived from the FIT Phase 3 program.

FIT Phase 3 Trials (FIT-1 and FIT-2) and Open-Label Extension (OLE) Study Protocol

o Study Design: Two identical, 24-week, randomized, double-blind, placebo-controlled,

multicenter trials.[4] An open-label extension study followed.[3]
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o Patient Population: Adults with persistent or chronic ITP who had an insufficient response to
previous treatments.[6] Patients had a baseline median platelet count of 16,000/uL and a
median ITP duration of 8 years.[3]

 Intervention: Patients were randomized in a 2:1 ratio to receive either Fostamatinib (100 mg
twice daily, with a possible increase to 150 mg twice daily after 4 weeks) or a matching
placebo.[3][6]

o Primary Efficacy Endpoint: Stable platelet response, defined as achieving a platelet count of
>50,000/uL on at least four of the six biweekly clinic visits between weeks 14 and 24, without
the use of rescue therapy.[4][6]

o Secondary Efficacy Endpoint: Overall platelet response, defined as achieving at least one
platelet count of 250,000/pL within the first 12 weeks of treatment.[4]

e OLE Study Protocol: Patients who completed the 24-week double-blind phase could enter
the OLE. Responders to Fostamatinib continued their dose. Non-responders and those on
placebo were started on Fostamatinib 100 mg twice daily, with potential escalation to 150
mg twice daily.[3]

Visualizations

Fostamatinib's Mechanism of Action

Fostamatinib is a prodrug that is metabolized to its active form, R406.[12] R406 inhibits Syk, a
critical component of the signaling cascade downstream of Fc gamma receptors (FcyR) on
macrophages.[12][13] In ITP, autoantibodies opsonize platelets, which are then recognized by
FcyRs on macrophages, leading to phagocytosis and platelet destruction. By inhibiting Syk,
Fostamatinib blocks this process.[2][12]

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.mdedge.com/hematology-oncology/article/184981/thrombosis/fostamatinib-produces-responses-itp
https://pmc.ncbi.nlm.nih.gov/articles/PMC6594140/
https://www.benchchem.com/product/b613848?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6594140/
https://www.mdedge.com/hematology-oncology/article/184981/thrombosis/fostamatinib-produces-responses-itp
https://pmc.ncbi.nlm.nih.gov/articles/PMC6055608/
https://www.mdedge.com/hematology-oncology/article/184981/thrombosis/fostamatinib-produces-responses-itp
https://pmc.ncbi.nlm.nih.gov/articles/PMC6055608/
https://www.benchchem.com/product/b613848?utm_src=pdf-body
https://www.benchchem.com/product/b613848?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6594140/
https://www.benchchem.com/product/b613848?utm_src=pdf-body
https://www.benchchem.com/product/b613848?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-fostamatinib-disodium
https://synapse.patsnap.com/article/what-is-the-mechanism-of-fostamatinib-disodium
https://go.drugbank.com/drugs/DB12010
https://www.benchchem.com/product/b613848?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33023353/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-fostamatinib-disodium
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Macrophage

- Inhibits
Fostamatinib (R406)
Bloodstream -
1
T
1
i
1
! Activates
Syk Downstream Signaling Platelet Phagocytosis

Autoantibody

Platelet

Opsonized Platelet

M. Fcy Receptor

Patient Screening
(Chronic ITP, Platelets <30,000/pL)

:

Randomization (2:1)

Placebo Fostamatinib

Placebo Treatment Fostamatinib Treatment
(24 Weeks) (24 Weeks)
lv l | l
y oy

i . Secondary Endpoint Analysis Primary Endpoint Analysis
Gpen Lelos! Extensmr) (Overall Response at Week 12) (Stable Response at Week 24)

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

First-Line Therapy
(e.g., Corticosteroids, I1VIG)

Second-Line Therapies

Insufficient
Response

GPO-RAS] [Rituximak) Gostamatinibj [Splenectoma Third-Line and Later Therapies
Gostamatinit) Gtherlmmunosuppressants}

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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